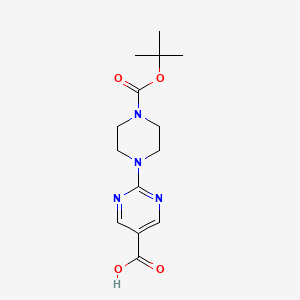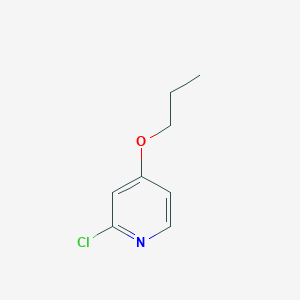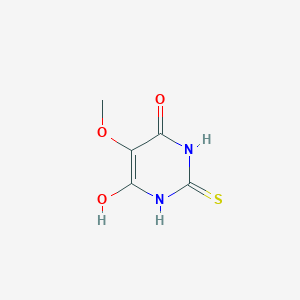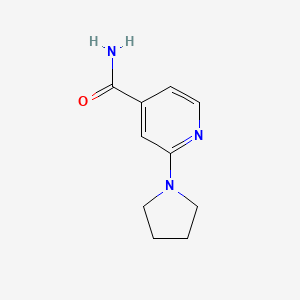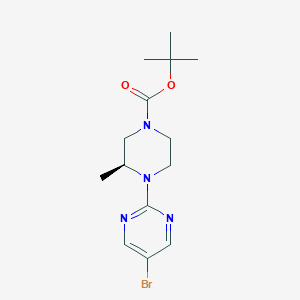
(S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate
Descripción general
Descripción
The compound is a derivative of 4-(5-Bromopyrimidin-2-yl)morpholine . This compound is a white to light yellow crystalline powder .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 5-Bromopyrimidine, has been studied for its reactivity. Rapid nucleophilic displacement reactions of 5-bromopyrimidine with nucleophiles under microwave irradiation have been studied . 5-Bromopyrimidine undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Molecular Structure Analysis
The molecular formula for the related compound 4-(5-Bromopyrimidin-2-yl)morpholine is C8H10BrN3O . The SMILES string representation is BrC1=CN=C(N=C1)N1CCOCC1 .Physical And Chemical Properties Analysis
The related compound 4-(5-Bromopyrimidin-2-yl)morpholine is a white to light yellow crystalline powder . It has a melting point of 86°C to 93°C .Aplicaciones Científicas De Investigación
Synthesis and Medicinal Applications
Histamine H4 Receptor Ligands : A series of 2-aminopyrimidines, structurally related to the query compound, was synthesized to study their potential as ligands for the histamine H4 receptor. This research aimed at optimizing potency through systematic modifications, leading to compounds with anti-inflammatory and antinociceptive activities in animal models, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
Heterocyclic β-Amino Acids : The synthesis of β-amino-5-pyrimidinepropanoic acid derivatives demonstrates the utility of bromopyrimidine in peptide and peptidomimetic synthesis. This research highlights the chemical's role in the preparation of novel amino acids for therapeutic applications (Bovy & Rico, 1993).
Small Molecule Anticancer Drugs : Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a compound with a core structure similar to the query, was identified as an important intermediate for small molecule anticancer drugs. This research underscores the importance of structural optimization in the development of effective anticancer therapeutics (Zhang et al., 2018).
Anticancer and Anti-5-Lipoxygenase Agents : Novel pyrazolopyrimidines derivatives were synthesized for evaluation as anticancer and anti-5-lipoxygenase agents. This research points to the versatility of pyrimidine derivatives in targeting multiple pathways relevant to cancer and inflammation (Rahmouni et al., 2016).
RORγt Inverse Agonists : Research into triazolo- and imidazopyridine RORγt inverse agonists highlights the compound's utility in modulating pro-inflammatory cytokines, with significant implications for autoimmune diseases. This work exemplifies the compound's application in the design of new therapeutic agents (Hintermann et al., 2016).
Safety And Hazards
Propiedades
IUPAC Name |
tert-butyl (3S)-4-(5-bromopyrimidin-2-yl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN4O2/c1-10-9-18(13(20)21-14(2,3)4)5-6-19(10)12-16-7-11(15)8-17-12/h7-8,10H,5-6,9H2,1-4H3/t10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKECPWSBQAZYKU-JTQLQIEISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=NC=C(C=N2)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CCN1C2=NC=C(C=N2)Br)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 4-(5-bromopyrimidin-2-yl)-3-methylpiperazin-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



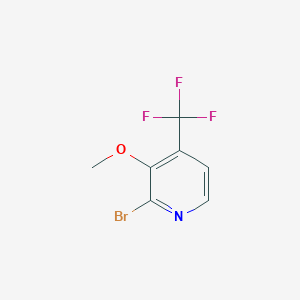
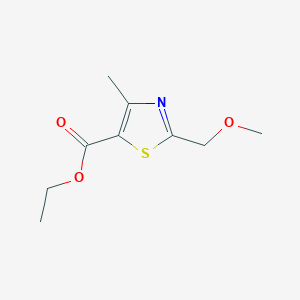
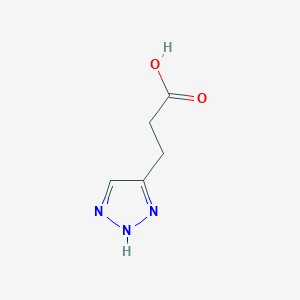
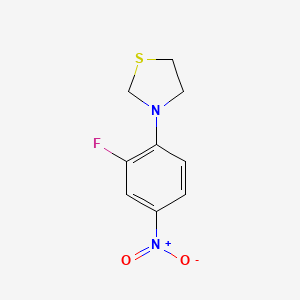
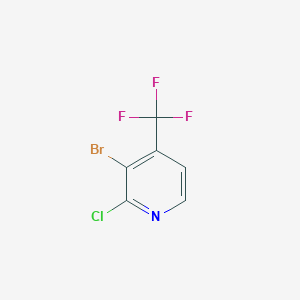
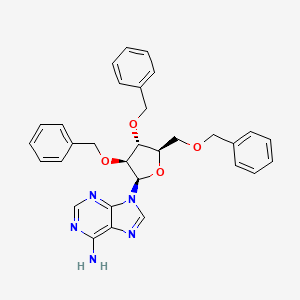
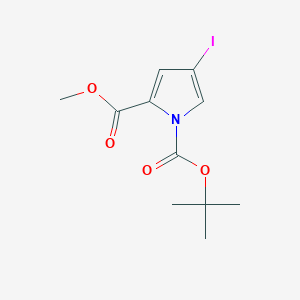
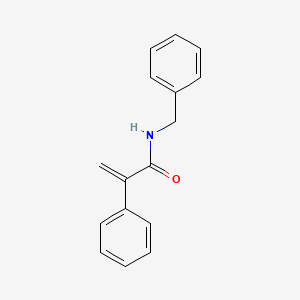
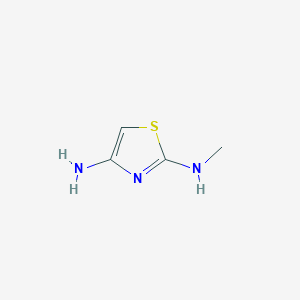
![Hexahydro-2H-furo[2,3-C]pyrrole](/img/structure/B1396654.png)
